molecular formula C₁₁H₁₆O₆ B1139940 Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside CAS No. 6605-29-4

Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside

Cat. No. B1139940
CAS RN: 6605-29-4
M. Wt: 244.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Safety And Hazards

The specific safety and hazards related to this compound are not mentioned in the available resources.


Future Directions

The future directions for this compound could involve further exploration of its synthesis and potential applications. The problem of synthesizing glucosides by this means was considered2.


Please note that this analysis is based on the available resources and may not cover all aspects of the compound. For more detailed information, please refer to specific scientific research and publications.


properties

IUPAC Name

[(2R,3R,6S)-3-acetyloxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6/c1-7(12)15-6-10-9(16-8(2)13)4-5-11(14-3)17-10/h4-5,9-11H,6H2,1-3H3/t9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLFAGQONKVTAA-MXWKQRLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C=CC(O1)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H](C=C[C@H](O1)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside

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